6-Methylpyridin-2(3H)-one
Description
Significance of the Pyridinone Scaffold in Heterocyclic Chemistry
Pyridinones are a class of six-membered heterocyclic compounds that are of great interest to medicinal chemists. frontiersin.org They are structurally characterized by a pyridine (B92270) ring containing a carbonyl group. frontiersin.org This scaffold is considered "privileged" in drug discovery, meaning it can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov Pyridinone-containing compounds have demonstrated a wide range of effects, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. frontiersin.orgnih.gov
The versatility of the pyridinone core lies in its ability to act as both a hydrogen bond donor and acceptor, a crucial feature for molecular interactions with biological macromolecules. frontiersin.orgnih.govnih.gov Furthermore, pyridinones can serve as bioisosteres for other chemical groups like amides and phenols, allowing for the fine-tuning of a molecule's physicochemical properties such as polarity, lipophilicity, and metabolic stability. frontiersin.orgnih.gov The development of efficient synthetic routes, often involving condensation reactions, has further solidified the importance of the pyridinone scaffold in medicinal chemistry. frontiersin.orgnih.gov
Overview of 6-Methylpyridin-2(3H)-one as a Core Structure
This compound is a specific derivative of the pyridinone family. It is a heterocyclic compound featuring a six-membered pyridine ring with a methyl group at the 6-position and a carbonyl group at the 2-position. vulcanchem.com This particular arrangement of functional groups imparts specific chemical properties and reactivity to the molecule.
The compound exists in tautomeric forms, with the 2-pyridone (lactam) form generally predominating over the 2-hydroxypyridine (B17775) (lactim) form in both solid and solution phases. nih.govvulcanchem.com This tautomerism is a key characteristic of hydroxypyridines and influences the compound's chemical behavior. vulcanchem.com The presence of the methyl group and the carbonyl function allows for a variety of chemical modifications, making this compound a versatile starting material for the synthesis of more complex molecules. nih.govresearchgate.net
Below is a table summarizing some of the key chemical and physical properties of this compound and its related tautomer, 4-Hydroxy-6-methylpyridin-2(1H)-one.
| Property | 6-Methylpyridin-2(1H)-one | 4-Hydroxy-6-methylpyridin-2(1H)-one |
| Molecular Formula | C6H7NO | C6H7NO2 |
| Molecular Weight | 109.13 g/mol nih.gov | 125.13 g/mol nih.gov |
| IUPAC Name | 6-methyl-1H-pyridin-2-one nih.gov | 4-hydroxy-6-methyl-1H-pyridin-2-one vulcanchem.com |
| CAS Number | 3279-76-3 nih.gov | 157033-88-0 nih.gov |
| Synonyms | 2-Hydroxy-6-methylpyridine, 6-Methylpyridin-2-ol nih.gov | 6-Methylpyridine-2,4(1H,3H)-dione, 2,4-Dihydroxy-6-methylpyridine nih.govvulcanchem.com |
The structural features of this compound, including its capacity for hydrogen bonding and potential for derivatization, make it a compound of significant interest in synthetic and medicinal chemistry. smolecule.com Research has explored its use in the development of novel compounds with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their activity as modulators of glutamate (B1630785) receptors, which could have implications for cognitive function. smolecule.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
832129-54-1 |
|---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
6-methyl-3H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO/c1-5-3-2-4-6(8)7-5/h2-3H,4H2,1H3 |
InChI Key |
YQDSOMNGEOIBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methylpyridin 2 3h One and Its Derivatives
Ring-Forming Cyclization and Cycloaddition Approaches
The formation of the pyridinone nucleus through cyclization and cycloaddition reactions represents a fundamental and versatile approach to accessing 6-methylpyridin-2(3H)-one and its analogs. These methods often involve the strategic combination of acyclic precursors to construct the heterocyclic core.
Multi-component Condensation Reactions for Pyridinone Nucleus Formation
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step. researchgate.netwits.ac.za The synthesis of functionalized pyridin-2(1H)-ones, including derivatives of this compound, is well-suited to MCR strategies. These reactions typically involve the condensation of an aldehyde, a compound with an active methylene (B1212753) group, and an ammonia (B1221849) source. nih.gov
A notable example is the one-pot, three-component reaction of aldehydes, malononitrile (B47326), and N-alkyl-2-cyanoacetamides, which can be conducted under microwave irradiation to yield highly functionalized 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. mdpi.com This method offers a rapid and efficient route to a diverse range of pyridinone derivatives. Similarly, the condensation of salicylaldehydes, malononitrile dimer, and 4-hydroxypyridin-2(1H)-ones in the presence of pyridine (B92270) leads to the formation of complex chromeno[2,3-b]pyridine systems. researchgate.net
The following table summarizes representative multi-component reactions for the synthesis of pyridinone derivatives:
| Reactants | Catalyst/Conditions | Product Type | Yield (%) |
| Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides | Microwave Irradiation | 6-Amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | Varies |
| Salicylaldehydes, Malononitrile Dimer, 4-Hydroxypyridin-2(1H)-ones | Pyridine | 5-(4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridines | 61-97 |
| 3-Cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one, Aldehydes, Dimethoxydione | γ-Fe2O3@HAp-TUD, Solvent-free | Chromeno[2,3-b]pyridines | Excellent |
This table presents a selection of multi-component reactions for the synthesis of various pyridinone derivatives, highlighting the versatility of this approach.
Cyclization Reactions Involving Acetylacetone (B45752) with Nitroacetamide
The cyclization of acetylacetone with nitroacetamide provides a direct route to 4,6-dimethyl-3-nitropyridin-2-one. mdpi.com This reaction is a classical method for constructing the pyridinone ring with specific substitution patterns. The process involves the condensation of the β-dicarbonyl compound, acetylacetone, with nitroacetamide, leading to the formation of the heterocyclic ring. mdpi.com This method has been utilized for the synthesis of key intermediates in medicinal chemistry research. researchgate.net
One-Pot Syntheses of Functionalized this compound Systems
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. ekb.eg Several one-pot methodologies have been developed for the synthesis of functionalized this compound systems and related pyridinones. frontiersin.orgwikipedia.org
For instance, a facile one-pot, four-component condensation of ethyl cyanoacetate, ketones, aldehydes, and ammonium (B1175870) acetate (B1210297) under mild conditions provides rapid access to 3-cyano-2-pyridones. researchgate.net Another efficient one-pot multicomponent reaction involves the reaction of an o-alkyl vanillin (B372448) derivative with malononitrile, followed by reaction with various methylarylketones and sodium ethoxide to produce highly functionalized pyridines. ekb.eg Furthermore, a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has been developed for the synthesis of 1-alkyl-6-amino-4-aryl(or het)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. mdpi.com
The following table showcases examples of one-pot syntheses for functionalized pyridinone systems:
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Four-component condensation | Ethyl cyanoacetate, Ketones, Aldehydes, Ammonium acetate | Mild conditions | 3-Cyano-2-pyridones |
| Multicomponent reaction | o-Alkyl vanillin derivative, Malononitrile, Methylarylketones, Sodium ethoxide | Ethanol (B145695) | Polyfunctionalized pyridines |
| Three-component tandem reaction | Aldehydes, Malononitrile, N-Alkyl-2-cyanoacetamides | Microwave irradiation | 1-Alkyl-6-amino-4-aryl(or het)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles |
This table illustrates various one-pot synthetic strategies for accessing diverse and complex pyridinone derivatives.
Transformations of Existing Pyridine and Pyridinone Precursors
In addition to building the pyridinone ring from acyclic precursors, another major synthetic strategy involves the modification of existing pyridine and pyridinone scaffolds. This approach allows for the introduction of specific functional groups and the diversification of the core structure.
Derivatization from 2-Amino-6-picolines via Diazotization
A well-established method for the synthesis of this compound involves the diazotization of 2-amino-6-picoline (2-amino-6-methylpyridine). mdpi.com This reaction proceeds by treating the aminopicoline with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt. Subsequent hydrolysis of the diazonium salt introduces the hydroxyl group at the 2-position, which exists in tautomeric equilibrium with the more stable 2-pyridone form. This method has been used to synthesize both 6-methyl-3-nitropyridin-2-one and 6-methyl-5-nitropyridin-2-one from their corresponding 2-amino-6-picoline precursors. mdpi.com The yields for the final hydrolysis step can be modest, potentially due to the solubility of the products. mdpi.com
Introduction of Carbonyl Functionalities onto Pyridine Rings
The introduction of a carbonyl group onto a pre-existing pyridine ring is a direct approach to forming a pyridinone. frontiersin.org One method involves the oxidation of pyridine derivatives. For example, pyridine can be converted to 4-nitropyridine-N-oxide using hydrogen peroxide and nitric acid, which can then undergo further reactions to generate a pyridinone. frontiersin.org Another strategy involves the Ciamician–Dennstedt rearrangement, where pyrrole (B145914) undergoes ring expansion with dichlorocarbene (B158193) to yield 3-chloropyridine, which can be a precursor for further functionalization. wikipedia.org
The reactivity of the pyridine ring can be enhanced by forming the pyridine-N-oxide, which activates the ring towards electrophilic substitution at the 2- and 4-positions. gcwgandhinagar.com This allows for the introduction of functional groups that can be subsequently converted to a carbonyl.
Synthesis from Dehydroacetic Acid
A well-established and frequently utilized method for the synthesis of pyridin-2(1H)-one derivatives involves the use of dehydroacetic acid (DHA) as a readily available starting material. vulcanchem.comresearchgate.net The process typically begins with the hydrolysis of dehydroacetic acid, for instance with sulfuric acid, to yield 4-hydroxy-6-methyl-2H-pyran-2-one. nih.gov This intermediate is then reacted with aqueous ammonium hydroxide (B78521) to produce 4-hydroxy-6-methylpyridin-2(1H)-one. nih.gov
This foundational pyridone can be further modified. For example, condensation reactions with various aldehydes under basic conditions can lead to a diverse array of derivatives. nih.govnih.gov The versatility of dehydroacetic acid as a synthon is further highlighted by its use in multicomponent reactions to generate more complex heterocyclic scaffolds. researchgate.net
Reductive Amination Protocols for 6-Methylpyridine-Based Ligands
Reductive amination is a powerful and controlled method for the synthesis of amines, including those based on the 6-methylpyridine scaffold, and serves as a superior alternative to direct alkylation which often suffers from multiple additions. masterorganicchemistry.com This protocol involves the initial formation of an imine or enamine by reacting a carbonyl compound with an amine, followed by the in-situ reduction of this intermediate to the desired amine. masterorganicchemistry.comresearchgate.net
Several reducing agents are commonly employed in reductive amination, each with its own advantages. While sodium borohydride (B1222165) can be used, more selective reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they can selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com This methodology has been successfully applied to the synthesis of various pyridine-based ligands, offering mild reaction conditions and high yields. rsc.org For instance, iridium-catalyzed direct asymmetric reductive amination has been developed for producing chiral secondary alkyl amines with excellent enantioselectivity. nih.gov The choice of solvent can also play a crucial role, with methanol (B129727) often being identified as an effective medium for the reductive amination of ketones. researchgate.net
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives, aiming to develop more environmentally benign and efficient processes.
Microwave and Ultrasound Assisted Protocols
Microwave irradiation has emerged as a highly efficient, non-conventional heating method in organic synthesis, offering significant advantages such as accelerated reaction rates, improved product yields, and simplified work-up procedures. researchgate.net This technology has been successfully utilized in the synthesis of various heterocyclic compounds, including pyrimidine (B1678525) and pyridone derivatives. researchgate.netjocpr.comijamtes.org For example, microwave-assisted multicomponent reactions have been developed for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives in green solvents like glycerol, often proceeding without the need for a catalyst. researchgate.net
Ultrasound-assisted synthesis is another green technique that has found application in the preparation of heterocyclic compounds. Sonochemical methods can promote reactions through acoustic cavitation, leading to shorter reaction times and high yields under mild conditions. mdpi.com For instance, an ultrasound-assisted, piperidine-catalyzed three-component protocol has been reported for the synthesis of functionalized benzimidazo[2,1-b]quinazolin-1(1H)-ones in an aqueous alcohol solution at room temperature. mdpi.com
Ionic Liquid Mediated Reactions
Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally friendly solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and potential for recyclability. sid.irnih.govgoogle.com They have been effectively used in multicomponent reactions to synthesize a variety of heterocyclic compounds. sid.irnih.gov
A notable example is the efficient, one-pot synthesis of pyrano[3,2-c]pyridone and pyrano[3,2-c]quinoline derivatives. sid.irresearchgate.net This reaction proceeds through a multi-component condensation of an aldehyde, malononitrile, and either 4-hydroxy-6-methylpyridin-2(1H)-one or 4-hydroxyquinolin-2(1H)-one, mediated by an ionic liquid such as 1-butyl-3-methylimidazolium chloride ([BMIm]Cl) at ambient temperature without the need for an additional catalyst. sid.irresearchgate.net The ionic liquid can often be recovered and reused, further enhancing the green credentials of the process. sid.irumk.pl
Environmentally Benign Solvent Systems
The use of environmentally benign solvents is a cornerstone of green chemistry. Water is an ideal green solvent, and its use in organic synthesis is highly desirable. For example, the synthesis of 4-Aryl-7-methyl-3,4-dihydropyrano[3,4-e] vulcanchem.comsid.iroxazine-2,5-diones has been achieved in aqueous media. researchgate.net
Beyond water, other eco-friendly solvent systems are being explored. smolecule.comacs.org Catalyst- and solvent-free conditions represent an ideal green synthetic approach. beilstein-journals.org An example of this is the direct benzylic addition of azaarenes to aldehydes to produce 2-(pyridin-2-yl)ethanols under neat conditions, which proceeds with high atom economy. beilstein-journals.org Ball-milling, a solvent-free mechanical grinding technique, has also been employed for the green synthesis of kojic acid derivatives in a Mannich-type reaction. researchgate.net
Synthetic Approaches for Polycyclic Systems Incorporating this compound Moieties
The construction of polycyclic systems that include the this compound core is of significant interest for the development of novel materials and biologically active molecules. mdpi.com Various synthetic strategies have been developed to achieve this, often involving multicomponent reactions or tandem cyclization processes.
One approach involves the reaction of 1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylates with binucleophiles to create fused heterocyclic systems. mdpi.com Another strategy for building polycyclic aromatic hydrocarbons (PAHs) is through oxidative tandem spirocyclization and 1,2-aryl migration. nih.gov Photoredox catalysis has also been employed for the annulation of PAHs under mild conditions. acs.org Furthermore, catalyst-mediated three-component condensation reactions have been used to synthesize pyridine-fused aromatic molecules. nih.gov
A specific example involves a three-component reaction of 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one, an aldehyde, and dimedone under solvent-free conditions to produce polycyclic pyridine derivatives that have shown promising antimicrobial activities. nih.gov These synthetic methodologies provide powerful tools for accessing a wide range of complex molecular architectures based on the this compound scaffold.
Pyrano[3,2-c]pyridone Synthesis
The synthesis of pyrano[3,2-c]pyridone derivatives often involves multi-component reactions (MCRs), which are highly efficient in creating molecular complexity in a single step. One such approach utilizes 4-hydroxy-6-methylpyridin-2(1H)-one as a key reactant.
A highly practical and efficient method for preparing pyrano[3,2-c]pyridone derivatives involves a one-pot reaction of an aldehyde, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one. sid.ir This reaction can be effectively catalyzed by the ionic liquid [BMIm]Cl at room temperature, offering a green and rapid procedure. sid.ir The use of an ionic liquid as both catalyst and solvent eliminates the need for additional energy input. sid.ir The product precipitates from the ionic liquid, simplifying its isolation. sid.ir
The reaction proceeds with excellent yields for a variety of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. sid.ir This method stands out for its simplicity and efficiency compared to previously reported two-step procedures that require refluxing in methanol with piperidine (B6355638) as a catalyst. sid.ir
Another strategy involves the Knoevenagel condensation of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with various active methylene compounds, followed by an intramolecular lactonization. This one-pot reaction leads to the formation of bicyclic pyridinones. nih.gov These compounds are fluorescent and exhibit absorption and emission wavelengths that suggest their potential use as biological probes. researchgate.net
For instance, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, various aromatic aldehydes, and Meldrum's acid catalyzed by L-proline yields 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-diones. nih.gov This three-component reaction is notable for its high yields, mild conditions, and straightforward work-up. nih.gov
Table 1: Synthesis of Pyrano[3,2-c]pyridone Derivatives via Multi-Component Reaction
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) |
| Aromatic Aldehyde | [BMIm]Cl | [BMIm]Cl | 5-10 sec | High |
| Aromatic Aldehyde | L-proline | Not Specified | Not Specified | High |
Tricyclic Morpholinopyrone Derivatization
The synthesis of more complex, tricyclic morpholinopyrone structures has been achieved through dialkylation reactions. researchgate.net This method involves the reaction of a dinucleophile, such as 3-amino-4-hydroxy-6-methyl-2H-pyran-2-one, with a dielectrophile like trans-3,6-dibromocyclohexene. researchgate.net
The reaction conditions can be controlled to selectively produce different isomers of the tricyclic molecules. researchgate.net The definitive structures of these isomers have been confirmed using single-crystal X-ray analysis and 2D COSY spectroscopy. researchgate.net These synthetic efforts have expanded the library of complex heterocyclic compounds derived from pyridinone precursors. nih.gov
Indolizine (B1195054) Formation via Heterocyclization Reactions
Indolizine and its derivatives represent another important class of N-fused heterocyclic compounds. Various synthetic strategies have been developed for their synthesis, often involving cyclization reactions of pyridine derivatives.
One effective method is the Pt(II)-catalyzed cycloisomerization or a tandem cyclization/1,2-migration of pyridine propargylic alcohols and their derivatives. nih.gov This approach provides an efficient route to highly functionalized indolizines, pyrrolones, and indolizinones from readily available starting materials. nih.gov
Furthermore, the reaction of Kröhnke–Mukaiyama salts with malononitrile dimer under mild conditions leads to the formation of indolizine derivatives. researchgate.net These resulting indolizines exhibit interesting dual reactivity; they can either lose a molecule of malononitrile upon heating in alcohols or undergo further transformation to tricyclic structures when treated with potassium hydroxide in DMF. researchgate.net
Synthesis of this compound Based Chalcones and Pyrazoles
Chalcones, characterized by the α,β-unsaturated ketone core, are valuable intermediates in the synthesis of various heterocyclic compounds, including pyrazoles.
A series of novel chalcones based on a 3-(6-methylpyridin-2-yl)coumarin (MPC) scaffold have been synthesized. tandfonline.comnih.gov The synthesis begins with the preparation of 3-(5-acetyl-6-methylpyridin-2-yl)-2H-chromen-2-one. tandfonline.com This key intermediate is then subjected to a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes to yield the target chalcones. tandfonline.comnih.gov
These chalcone (B49325) derivatives can be further utilized to synthesize pyrazoles. An efficient, one-pot synthesis of novel pyrazoles has been developed through the reaction of cyclic imides with p-chloro benzaldehyde (B42025) and hydrazine (B178648) hydrate (B1144303) in the presence of neutral alumina (B75360) as a catalyst. amazonaws.com This method is advantageous due to its excellent yields, short reaction times, and the recoverability of the catalyst. amazonaws.com
Another approach to pyrazole (B372694) derivatives involves the cyclization of substituted aryl ethanone (B97240) intermediates with N,N-Dimethyl formamide-dimethyl acetal (B89532) and subsequent treatment with hydrazine hydrate. semanticscholar.org The initial ethanone intermediate is synthesized from substituted methyl phenylacetate (B1230308) and 6-methyl pyridine-2-carboxylic acid methyl ester. semanticscholar.org
Table 2: Examples of Synthesized this compound Based Chalcones
| Chalcone Derivative | Starting Aldehyde | Yield (%) | Melting Point (°C) |
| 3,5-bis((E)-4-chlorobenzylidene)-1-(5-methylpyridin-2-yl)piperidine-2,6-dione | p-chloro benzaldehyde | 84.74 | 264 - 266 |
| (E)-3-(5-(3-(4-chlorophenyl)acryloyl)-6-methylpyridin-2-yl)-2H-chromen-2-one | 4-chlorobenzaldehyde | 66 | 205–207 |
Mechanistic Investigations of Reactions Involving 6 Methylpyridin 2 3h One
Electron Movement and Reaction Pathway Analysis
The tautomerization between hydroxypyridines and pyridones, such as 6-methylpyridin-2(3H)-one, is a classic example of reaction pathways influenced by electron movement. Density functional theory (DFT) calculations have shown that the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone is most readily achieved with the assistance of two water molecules, which facilitate proton relays in a concerted manner. researchgate.net This process involves the exchange of covalent and hydrogen bonds, and intrinsic reaction coordinate (IRC) analysis helps in understanding the transition states and ensuring the absence of high-energy intermediates. researchgate.net The hydrogen-bonding directionality plays a crucial role in dictating these tautomerization paths. researchgate.net
In reactions such as the benzylic addition of azaarenes to aldehydes, the reaction mechanism can be initiated by the formation of an enamine. beilstein-journals.org This intermediate is formed when a Brønsted base abstracts a benzylic C-H proton. beilstein-journals.org The resulting enamine then participates in a nucleophilic addition to the aldehyde, leading to the final product. beilstein-journals.org
Nucleophilic Substitution Patterns in Pyridinone Systems
Nucleophilic substitution is a key reaction for modifying pyridinone systems. For instance, the bromine atom in compounds like 6-bromo-5-methylpyridin-2-amine (B1526035) can be replaced by various functional groups through nucleophilic substitution reactions with appropriate nucleophiles. evitachem.com The synthesis of 5-bromo-3-chloro-6-methylpyridin-2(1H)-one can also be achieved through nucleophilic substitution reactions. evitachem.com
The nitrogen atom within the pyridine (B92270) ring can act as a nucleophile, enabling substitutions that alter the compound's properties. smolecule.com In the synthesis of 2-amino-4-methylpyridine (B118599) analogues, nucleophilic substitution is employed to introduce different side chains. For example, the reaction of a protected 2-amino-6-halomethyl-4-methylpyridine with various nucleophiles leads to the desired products. nih.gov The deprotection of the pyrrole (B145914) group is then carried out using hydroxylamine (B1172632) hydrochloride in an aqueous ethanol (B145695) solution. nih.gov
Electrophilic Aromatic Substitution Reactions on the Pyridinone Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, including pyridinone derivatives. The general mechanism involves a two-step process: the aromatic ring, acting as a nucleophile, attacks an electrophile, forming a carbocation intermediate in the rate-determining step. masterorganicchemistry.com This is followed by a fast deprotonation step that restores aromaticity. masterorganicchemistry.com
There are several key EAS reactions, including halogenation (chlorination and bromination), nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com Each of these reactions typically requires an acid catalyst to generate a sufficiently strong electrophile to be attacked by the relatively stable aromatic ring. masterorganicchemistry.com The substituents already present on the aromatic ring significantly influence the rate and regioselectivity of these reactions. masterorganicchemistry.comyoutube.com For instance, electron-donating groups activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct incoming groups to the meta position. mnstate.edu
In the context of pyridinones, EAS can be used to introduce various functional groups. For example, the nitration of benzene (B151609) followed by other substitutions is a common synthetic route. youtube.com
Oxidation and Reduction Pathways Relevant to this compound
The functional groups on the this compound ring system can undergo various oxidation and reduction reactions. The hydroxymethyl group in 3-(hydroxymethyl)-6-methylpyridin-2(1H)-one can be oxidized to an aldehyde or a carboxylic acid, which can alter its biological activity. smolecule.com Similarly, the primary alcohol in 2-(6-methylpyridin-3-yl)propan-1-ol (B2580609) can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). vulcanchem.com
Conversely, reduction reactions can also be performed. For example, the bromine atom in 6-bromo-5-methylpyridin-2-amine can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas. evitachem.com The reduction of a nitro group to an amino group is another important transformation, often achieved using metals like iron or tin in the presence of an acid. mnstate.edu This conversion is significant as it changes a meta-directing group into an ortho/para-directing group. mnstate.edu
Intramolecular Cyclization Mechanisms
Intramolecular cyclization reactions are crucial for the synthesis of various heterocyclic compounds derived from pyridinones. For instance, the reaction of 4-hydroxy-6-methylpyridin-2(1H)-one with α,β-unsaturated aldehydes can lead to the formation of condensed pyran derivatives. The proposed mechanism involves an initial aldol (B89426) condensation, followed by a 1,6-addition of a second pyridone molecule and subsequent cyclization. mdpi.com In some cases, a 3,3-sigmatropic rearrangement can occur, influencing the final product structure. mdpi.com
Another example is the PBr3-mediated intramolecular [5+1] annulation of α-alkenoyl-α-carbamoyl ketene-S,S-acetals to form substituted pyridine-2,6(1H,3H)-diones. rsc.org Additionally, intramolecular cyclization is a key step in the synthesis of pyrazolopyrones from dehydroacetic acid derivatives, involving the attack of an amino group on a lactonic carbonyl group. Selenium-induced cyclization of 5-alkenylhydantoins to form bicyclic hydantoins proceeds through an electrophilic addition of the selenium reagent to the double bond, followed by cyclization. grafiati.com
Metal-Catalyzed Reaction Mechanisms
Transition metal catalysis plays a vital role in many reactions involving pyridinone derivatives, enabling transformations that are otherwise difficult to achieve.
Copper-Catalyzed Reactions: Copper catalysts are used in various coupling and cyclization reactions. For example, Cu(II)-catalyzed C-N bond formation can proceed through either a Chan-Lam or an Ullmann coupling mechanism. beilstein-journals.org In some cases, the reaction involves an initial intermolecular aza-Michael addition followed by an intramolecular cyclization catalyzed by a copper-based metal-organic framework (MOF). beilstein-journals.org
Rhodium-Catalyzed Reactions: Rhodium complexes have been shown to be effective catalysts for ketene (B1206846) and ketene imine production from carbenes. rsc.org DFT calculations suggest that the reaction proceeds via an outer-sphere CO insertion mechanism. rsc.org Rhodium catalysts are also used for the hydrogenation of pyridine rings. mdpi.com
Ruthenium-Catalyzed Reactions: Ruthenium catalysts are employed in direct arylation reactions of benzylic amines with arylboronates. acs.org The efficiency of this C-H activation is significantly enhanced by using 3-substituted pyridines as directing groups. acs.org
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions such as the Suzuki coupling. nih.gov These reactions are instrumental in creating carbon-carbon bonds and adding aryl substituents to the pyridinone core. nih.gov
Interactive Data Table: Metal-Catalyzed Reactions
| Catalyst Type | Reaction Type | Substrate Example | Key Mechanistic Feature | Product Type |
| Copper | C-N Coupling | Pyridine derivative | Chan-Lam/Ullmann coupling | Imidazopyridine |
| Rhodium | Carbonylation | Diazoacetate | Outer-sphere CO insertion | Ketene/Ketene imine |
| Ruthenium | C-H Arylation | Benzylic amine | Directing group-assisted C-H activation | Arylated amine |
| Palladium | Cross-Coupling | Aryl halide | Suzuki coupling | Biaryl compound |
Advanced Spectroscopic Characterization of 6 Methylpyridin 2 3h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of 6-methylpyridin-2(3H)-one derivatives, offering precise information on the atomic connectivity and chemical environment of protons and carbons.
Proton NMR spectra provide detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound and its derivatives, characteristic signals for the methyl group and the protons on the pyridine (B92270) ring are observed. The exact chemical shifts and multiplicities are highly dependent on the substitution pattern and the solvent used.
While specific spectral data for the parent this compound is available in spectral databases, a rich body of literature exists for its derivatives. nih.gov For instance, derivatives often exhibit characteristic signals for the methyl group protons around δ 2.1-2.5 ppm and the ring protons in the aromatic region. chemicalbook.com The NH proton of the pyridinone ring typically appears as a broad singlet at a downfield chemical shift.
Key research findings for various derivatives include:
4-Hydroxy-6-methylpyridin-2(1H)-one : In DMSO-d₆, the methyl protons (CH₃) appear as a doublet at δ 2.13 ppm, the H3 proton as a doublet at δ 5.19 ppm, the H5 proton as a multiplet at δ 5.93 ppm, and the hydroxyl proton (OH) as a broad singlet at δ 11.58 ppm. mdpi.com
3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one : The spectrum in CDCl₃ shows signals for the methyl protons at δ 2.36 ppm, the ring proton (=CH) at δ 5.86 ppm, the aldehyde proton (CHO) at δ 10.08 ppm, the hydroxyl proton (OH) as a broad singlet at δ 11.50 ppm, and the NH proton at δ 13.71 ppm. rsc.org
3-Amino-6-methylpyridin-2-ol : The methyl group protons typically show a singlet near δ 2.3–2.5 ppm, the amino protons (NH₂) appear as a broad singlet between δ 5.5–6.5 ppm, and the hydroxyl proton resonates around δ 9–10 ppm. chemicalbook.com
Coumarin-based Chalcone (B49325) Derivatives : In a series of 3-(6-methylpyridin-2-yl)coumarin-based chalcones, the methyl group protons on the pyridine ring consistently appear as a singlet around δ 2.7 ppm in CDCl₃-d. hmdb.ca
¹H NMR Spectroscopic Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| 4-Hydroxy-6-methylpyridin-2(1H)-one | DMSO-d₆ | 2.13 (d, 3H, CH₃), 5.19 (d, 1H, H3), 5.93 (m, 1H, H5), 11.58 (bs, 1H, OH) mdpi.com |
| 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one | CDCl₃ | 2.36 (s, 3H, CH₃), 5.86 (s, 1H, =CH), 10.08 (s, 1H, CHO), 11.50 (bs, 1H, OH), 13.71 (s, 1H, NH) rsc.org |
| 6-Methyl-3-(piperidin-1-ylmethylene)pyridine-2,4(1H,3H)-dione | CDCl₃ | 2.10 (s, 3H, CH₃), 5.52 (s, 1H, =CH), 8.21 (s, 1H, =CHN), 9.64 (br s, 1H, NH), 1.84 (br s, 6H), 3.70 (br s, 2H), 3.93 (br s, 2H) rsc.org |
| N-(3-methoxyphenyl)-6-methylpyridin-2-amine | CDCl₃ | 2.37 (s, 3H, CH₃), 3.76 (s, 3H, OCH₃), 6.48 (t, 2H), 6.95-6.77 (m, 3H), 7.18 (d, 2H), 7.37-7.24 (m, 1H) bldpharm.com |
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The carbonyl carbon (C2) in the pyridinone ring is a particularly diagnostic signal, appearing significantly downfield. Spectral data for the parent compound is available in databases like PubChem. nih.gov
Analysis of derivatives reveals key trends:
4-Hydroxy-6-methylpyridin-2(1H)-one : The ¹³C NMR spectrum in DMSO-d₆ shows the methyl carbon at δ 20.1 ppm, the ring carbons C3, C5, and C6 at δ 88.8, 100.9, and 164.0 ppm, respectively, and the carbonyl/hydroxy-bearing carbons C2 and C4 at δ 171.2 and 164.6 ppm. mdpi.com
3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one : In DMSO-d₆, the carbon signals are assigned as follows: δ 19.5 (CH₃), 97.7 (=CH), 105.3 (C3), 157.1 (C6), 163.3 (C4), 174.7 (C2), and 193.3 (CHO). rsc.org
Complex Derivatives : In marine fungus-derived 6-methylpyridinone compounds, HMBC correlations are crucial for assigning the complex structures. For example, in 3-(1-hydroxy-4-methyl-2-oxopentylidene)-6-methylpyridine-2,4(1H,3H)-dione, the olefinic proton H-5 shows correlations to carbonyl carbons C-4 (δ 199.1) and C-2 (δ 177.4), and quaternary carbons C-3 (δ 102.7) and C-6 (δ 155.8). nist.gov
¹³C NMR Spectroscopic Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| 4-Hydroxy-6-methylpyridin-2(1H)-one | DMSO-d₆ | 20.1 (6-CH₃), 88.8 (C3), 100.9 (C5), 164.0 (C6), 164.6 (C4), 171.2 (C2) mdpi.com |
| 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one | DMSO-d₆ | 19.5 (CH₃), 97.7 (C5), 105.3 (C3), 157.1 (C6), 163.3 (C4), 174.7 (C2), 193.3 (CHO) rsc.org |
| 3,3'-Methylenebis(4-hydroxy-6-methylpyridin-2(1H)-one) | DMSO-d₆ | 18.7 (C7), 18.9 (6,6'-CH₃), 102.1 (C5, C5'), 109.1 (C3, C3'), 144.3 (C6, C6'), 165.6 (C2, C2'), 167.0 (C4, C4') mdpi.com |
| N-(3-chlorophenyl)-6-methylpyridin-2-amine | CDCl₃ | 24.0 (CH₃), 105.9, 114.9, 117.6, 119.3, 122.1, 130.2, 134.7, 138.4, 142.1, 154.7, 157.1 bldpharm.com |
The versatility of the pyridinone scaffold allows for the formation of complex derivatives, such as borate (B1201080) esters, which can be studied using heteroatom NMR. ¹¹B NMR is particularly useful for characterizing the coordination environment of boron in these derivatives.
The formation of a dative N→B bond in borate derivatives of pyridyl alcohols creates cyclic structures. rsc.org The stability of these rings can be assessed by variable-temperature NMR, which shows that five-membered rings are generally more stable than six-membered ones. rsc.org
Borane (B79455) Adducts : Borane adducts of pyridinium (B92312) phenolates, which are structurally related to pyridinones, have been synthesized and characterized. For (2-(3-Methylpyridinium-1-yl)phenoxy)tris(pentafluorophenyl)borate, the ¹¹B NMR spectrum in methanol-d₄ shows a signal at δ -3.43 ppm. helsinki.fi
Monitoring Reactions : ¹¹B NMR is also a valuable tool for monitoring reaction progress, for instance, in the synthesis of pyridinium trihydroborate complexes. The coordination of borane to the pyridine derivative can be confirmed by a characteristic signal in the range of δ -10 to -15 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Data and Analysis
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying characteristic functional groups, such as carbonyls, hydroxyls, and N-H bonds, which are hallmarks of the this compound structure.
FT-IR spectroscopy provides a molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds. The spectra of this compound and its derivatives are typically rich in information, with characteristic bands for C=O, N-H, O-H, C-H, and C=C/C=N stretching and bending vibrations. IR spectra for the parent compound are available in major databases. nih.govnist.gov
Key vibrational bands observed in derivatives include:
4-Hydroxy-6-methylpyridin-2(1H)-one : Shows a complex spectrum with a broad band around 3440 cm⁻¹ (O-H stretch), C-H stretching (2962 cm⁻¹), and multiple strong peaks in the carbonyl and double bond region (1717, 1657, 1626, 1586 cm⁻¹). mdpi.com
3,3'-Methylenebis(4-hydroxy-6-methylpyridin-2(1H)-one) : Exhibits characteristic bands at 3445 cm⁻¹ (O-H), 3059 cm⁻¹ (aromatic C-H), and a strong carbonyl absorption at 1640 cm⁻¹. mdpi.com
Thiourea Derivatives : In N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, key bands are observed for N-H stretching (3181 cm⁻¹), C=O stretching (1695 cm⁻¹), and C=S stretching (1155 cm⁻¹). dergipark.org.tr
Chalcone Derivatives : Novel coumarin-based chalcones show characteristic absorptions for aromatic C-H stretching (~3060 cm⁻¹) and two distinct carbonyl stretching bands around 1720 cm⁻¹ and 1660 cm⁻¹. hmdb.ca
Characteristic FT-IR Absorption Bands for Selected this compound Derivatives (cm⁻¹)
| Compound | ν(O-H / N-H) | ν(C=O) | ν(C=C / C=N) | Source |
|---|---|---|---|---|
| 4-Hydroxy-6-methylpyridin-2(1H)-one | 3440 | 1717, 1657 | 1626, 1586 | mdpi.com |
| 3,3'-Methylenebis(4-hydroxy-6-methylpyridin-2(1H)-one) | 3445 | 1640 | 1568 | mdpi.com |
| 3-(1-Hydroxy-4-methyl-2-oxopentylidene)-6-methylpyridine-2,4(1H,3H)-dione | 3385 | 1718, 1675 | 1634, 1608 | arabjchem.org |
| N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide | 3181 | 1695 | - | dergipark.org.tr |
Raman spectroscopy is a complementary technique to FT-IR that measures scattered light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While often similar to IR, Raman spectroscopy can provide unique information, especially for aqueous solutions and for distinguishing polymorphic forms. google.com A Raman spectrum for 6-methylpyridin-2(1H)-one is available in the PubChem database. nih.gov
Studies on related structures provide insight into the expected Raman signals:
2-Methoxy-6-methylpyridine : FT-Raman analysis of this closely related derivative identified C-C heteroaromatic stretching vibrations at 1744, 1601, and 1503 cm⁻¹. researchgate.net
Complex Derivatives : For complex derivatives like (2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1h-pyrido[4,3-b]indole), FT-Raman is used to characterize different solid-state forms (polymorphs), which exhibit distinct spectral fingerprints. google.com
General Principles : Raman spectroscopy is based on the polarizability of a chemical bond. It is highly specific and can provide a unique spectral fingerprint for a given molecular structure.
Fourier Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry for Molecular Structure Elucidation
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For 4-hydroxy-6-methylpyridin-2(1H)-one, a principal tautomer of this compound, mass spectrometry confirms the molecular weight with a molecular ion peak [M]⁺ at an m/z of 125. researchgate.net The fragmentation of this parent ion is observed with a significant peak at m/z 97, corresponding to the loss of a CO molecule (28 Da). researchgate.net
The fragmentation process in mass spectrometry involves the molecular ion breaking down into smaller, charged fragments. tutorchase.com For pyridinone structures, common fragmentation pathways can include the loss of small, stable molecules like carbon monoxide, or cleavage of side chains. tutorchase.comlibretexts.org In derivatives, the fragmentation is heavily influenced by the nature of the substituents.
Electrospray Ionization (ESI) is a soft ionization technique frequently used for derivatives of this compound, allowing for the detection of the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ with minimal fragmentation. This is particularly useful for confirming the molecular weight of newly synthesized, often complex, derivatives. nih.govarabjchem.org
| Compound | Ionization Method | Observed m/z | Assignment | Reference |
|---|---|---|---|---|
| 4-Hydroxy-6-methylpyridin-2(1H)-one | EI | 125 | [M]⁺ | researchgate.net |
| 3-(1-Hydroxy-4-methyl-2-oxopentylidene)-6-methylpyridine-2,4(1H,3H)-dione | HR(-)ESIMS | 236.0927 | [M-H]⁻ | arabjchem.org |
| (E)-3-[(4-Hydroxybenzylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione | ESI | 281.3 | [M+Na]⁺ | nih.gov |
| (8S,9S)-dihydroisoflavipucine | HREIMS | 239.1151 | [M]⁺ | arabjchem.org |
X-ray Diffraction Analysis of Crystal Structures
X-ray diffraction is an indispensable tool for determining the three-dimensional arrangement of atoms within a crystal, providing definitive information on molecular geometry, conformation, and intermolecular interactions.
The structures of various derivatives have also been unequivocally established using SC-XRD. For instance, the analysis of (E)-3-[(benzylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione confirmed its E enamine double bond geometry. nih.gov This demonstrates the power of SC-XRD in assigning stereochemistry where other methods like NMR might be ambiguous. nih.gov The structural elucidation of novel 6-methylpyridinone derivatives isolated from marine fungi was also accomplished using single-crystal X-ray analysis. arabjchem.org
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| 4-Hydroxy-6-methylpyridin-2(1H)-one | Monoclinic | P2₁/n | a = 7.152(3) Å, b = 11.233(5) Å, c = 7.241(4) Å, β = 90.93(4)° | researchgate.net |
| (E)-3-[(benzylamino)methylene]-6-methylpyridine-2,4(1H,3H)-dione | Triclinic | P-1 | Not provided | nih.gov |
| (8S,9S)-dihydroisoflavipucine | Not specified | Not specified | Not provided | arabjchem.org |
Powder X-ray diffraction (PXRD) is a vital analytical technique for characterizing the crystalline nature of bulk materials. It is used to identify the crystalline phase, assess sample purity, and detect polymorphism. semanticscholar.org In the synthesis of novel compounds, PXRD patterns of the synthesized material are compared with patterns simulated from single-crystal data to confirm the bulk sample's identity and phase purity. nih.gov
For derivatives of 6-methylpyridine, PXRD has been employed to characterize newly synthesized materials, such as metal complexes and pentaborate salts. nih.govresearchgate.net The technique confirms that a synthesized bulk powder corresponds to the single crystal chosen for structural analysis and ensures that no phase transitions have occurred during processing. semanticscholar.org
Single Crystal X-ray Diffraction for Molecular Geometry
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org The pyridinone ring is a chromophore, and its electronic spectrum is characterized by transitions of non-bonding (n) and π-electrons to excited π* orbitals. tanta.edu.eg The two principal transitions expected for the this compound core are the lower-energy n→π* transition and the higher-energy π→π* transition.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent and the nature of substituents on the pyridinone ring. tanta.edu.eg Conjugation and electron-donating or -withdrawing groups can shift the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. For example, various derivatives of 6-methylpyridinone isolated from a marine fungus exhibit characteristic absorption bands between 200 and 320 nm. arabjchem.org A study on 2-N-phenylamino-3-nitro-6-methylpyridine showed a strong, broad absorption band with a maximum around 400 nm, corresponding to the HOMO-LUMO energy gap. mdpi.com
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| (8S,9S)-dihydroisoflavipucine | MeOH | 306, 254, 217 | arabjchem.org |
| 3-(1-Hydroxy-4-methyl-2-oxopentylidene)-6-methylpyridine-2,4(1H,3H)-dione | MeOH | 318, 275, 232, 206 | arabjchem.org |
| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO | 278 | materialsciencejournal.org |
| 2-N-phenylamino-3-nitro-6-methylpyridine | Solid (Reflectance) | ~400 | mdpi.com |
Thermal Analysis Techniques (TGA/DTA/DTG)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Derivative Thermogravimetry (DTG), provide critical information about the thermal stability, decomposition pathways, and phase transitions of materials as a function of temperature. abo.fi TGA measures the change in mass with temperature, DTA detects temperature differences between a sample and a reference, and DTG is the first derivative of the TGA curve, highlighting the temperatures of maximum mass loss rates. abo.fishimadzu.com
While specific thermal analysis data for this compound is not detailed in the provided sources, studies on related compounds illustrate the utility of these techniques. For example, the thermal analysis of a 2-amino-6-methylpyridine (B158447) pentaborate salt showed a multi-stage decomposition process in a nitrogen atmosphere. researchgate.net The first stages typically correspond to the loss of water (dehydration), followed by the decomposition of the organic moiety at higher temperatures, ultimately leaving a stable residue. researchgate.net Such analyses are crucial for determining the thermal limits of these compounds and understanding their decomposition mechanisms.
| Compound | Decomposition Stages | Temperature Range (°C) | Process | Reference |
|---|---|---|---|---|
| 2-amino-6-methylpyridine pentaborate salt | Stage 1 | 25-300 (approx.) | Dehydration and loss of hydroxy groups | researchgate.net |
| Stage 2 | 300-600 (approx.) | Decomposition of the organic portion | ||
| Stage 3 | >600 (approx.) | Final decomposition leaving B₅O₈ residue |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental and routine procedure used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimental results are compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometry and purity.
For 4-hydroxy-6-methylpyridin-2(1H)-one, with a molecular formula of C₆H₇NO₂, the theoretical elemental composition is approximately C 57.60%, H 5.64%, and N 11.20%. Experimental verification of these percentages is a critical step in confirming the identity of a synthesized batch. This technique is consistently applied in the characterization of new derivatives of 6-methylpyridine and related heterocyclic systems. mdpi.comrsc.orgrsc.orgeurjchem.com
| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |
|---|---|---|---|---|---|---|
| 2-N-phenylamino-3-nitro-6-methylpyridine | C₁₂H₁₁N₃O₂ | Calculated | 62.87 | 4.84 | 18.33 | mdpi.com |
| Experimental | 62.55 | 4.88 | 18.12 | |||
| N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide | C₂₀H₁₇N₃OS | Calculated | - | - | - | eurjchem.com |
| Experimental | Characterized by elemental analysis | |||||
| [NiIIBr(TpyMe)] | C₂₄H₂₃BBrN₃Ni | Calculated | 57.32 | 4.61 | 8.36 | rsc.org |
| Experimental | 57.41 | 4.72 | 8.38 |
Computational Chemistry Approaches for 6 Methylpyridin 2 3h One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Methylpyridin-2(3H)-one. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictate its geometry, stability, and chemical reactivity. The solid-state structure of 6-methyl-2-pyridone has been resolved, confirming its existence as the pyridone tautomer, which serves as a valid starting point for these computational models. researchgate.netnih.gov
Density Functional Theory (DFT) Studies (e.g., M06-2X, B3LYP)
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. Functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) and M06-2X (Minnesota, 2006, with a high percentage of exact exchange) are commonly employed. iau.ir
B3LYP is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory and is known for its reliability in predicting molecular geometries and ground-state properties. mdpi.com The M06-2X functional is a hybrid meta-GGA functional particularly well-suited for studying non-covalent interactions, thermochemistry, and kinetics. iau.ir
In studies of related pyridone derivatives, such as 4-hydroxy-6-methylpyridin-2(1H)-one, DFT calculations have been used to examine the structural and electronic properties of its tautomers. iau.iriau.ir For these systems, DFT is employed to optimize molecular geometries, calculate total energies, and investigate how properties change upon interaction with other molecules or surfaces. iau.ir For instance, the B3LYP functional combined with the 6-311++G(d,p) basis set is frequently used to optimize the geometries of pyridone derivatives and analyze their hydrogen-bonding interactions. ijnc.ir
Ab Initio Methods (e.g., MP2) for Geometry Optimization and Vibrational Analysis
Ab initio methods are based on first principles without the use of empirical parameters. Møller-Plesset perturbation theory to the second order (MP2) is a common ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. acs.org
Geometry optimization using MP2 leads to highly accurate molecular structures. Following optimization, a vibrational analysis is typically performed by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). ijnc.ir This analysis serves two main purposes: it confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it provides the harmonic vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra. ijnc.ir For related 2-pyridone systems, MP2 calculations have been essential in studying the stabilities of different dimeric forms. acs.org
Frontier Molecular Orbital (FMO) Analysis: HOMO/LUMO Energies and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
DFT calculations are commonly used to determine the energies of these frontier orbitals. For a series of related 3-cyano-2(1H)-pyridone derivatives studied with the B3LYP functional, the HOMO-LUMO energy gaps were calculated, providing insights into their relative stabilities and reactivities. scilit.com Similarly, for derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one, DFT calculations have been used to evaluate the energy gaps of different tautomers. iau.ir
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 4-hydroxy-6-methylpyridin-2(1H)-one Tautomer 1 | -6.01 | -1.51 | 4.50 | iau.ir |
| 4-hydroxy-6-methylpyridin-2(1H)-one Tautomer 2 | -5.69 | -1.57 | 4.12 | iau.ir |
| 3-cyano-4,6-diphenyl-2(1H)-pyridone | -6.53 | -2.23 | 4.30 | scilit.com |
Natural Bond Orbital (NBO) and Natural Population Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. chemscene.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and two-center bonds. chemscene.com This method allows for the quantitative analysis of donor-acceptor interactions, which are crucial for understanding hyperconjugation and charge delocalization. mdpi.comacs.org
The stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO is calculated using second-order perturbation theory. mdpi.com Larger E(2) values indicate stronger interactions. NBO analysis has been applied to the dimeric complexes of 2-pyridone and its derivatives to investigate the nature and strength of intermolecular hydrogen bonds. ijnc.iracs.org
A key part of NBO analysis is the Natural Population Analysis (NPA), which provides a more robust calculation of atomic charges compared to other methods like Mulliken population analysis. mdpi.com These charges offer insight into the electrostatic properties of the molecule. In studies of 2-hydroxypyridine (B17775)/2-pyridone, NPA has been used to calculate the charges on atoms involved in tautomerization, revealing the electronic shifts that occur during the process. mdpi.com
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference |
|---|---|---|---|
| LP(1) O8 | σ(N1-H6) | 11.23 | ijnc.ir |
| LP(1) N1 | σ(C2-C3) | 5.59 | ijnc.ir |
| LP(1) N1 | σ*(C2-O8) | 24.31 | ijnc.ir |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent intermediate potential values.
For pyridone derivatives, MEP maps highlight the distribution of charge and identify the most likely sites for intermolecular interactions, such as hydrogen bonding. scilit.com In 3-cyano-2(1H)-pyridones, the MEP analysis shows that the most negative potential is located around the carbonyl oxygen atom, making it a prime site for electrophilic attack and hydrogen bond donation. scilit.com The region around the N-H group typically shows a positive potential, indicating its role as a hydrogen bond donor.
Molecular Dynamics Simulations in Chemical Systems (e.g., Adsorption Behavior)
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into dynamic processes like adsorption, conformational changes, and solvation. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their trajectories to be tracked over time.
In the context of this compound and its derivatives, MD simulations can be particularly useful for understanding their behavior in condensed phases. For example, MD simulations have been employed to study the adsorption of a complex corrosion inhibitor containing a 2-(6-methylpyridin-2-yl) moiety onto a metal surface. nih.gov These simulations can reveal the preferred orientation of the molecule upon adsorption and calculate the interaction or binding energy between the molecule and the surface. nih.gov Such studies are crucial for designing new materials with specific surface interaction properties.
Theoretical Prediction and Analysis of Tautomeric Equilibria
Tautomerism is a key feature of pyridinone structures, and computational models are instrumental in understanding the delicate balance between different tautomeric forms.
Quantum mechanical calculations are employed to determine the energies of the different tautomers of this compound, providing a quantitative measure of their relative stabilities. Density Functional Theory (DFT) is a commonly used method for this purpose. walshmedicalmedia.com The primary tautomeric equilibrium for this compound is between the lactam form, this compound, and the lactim form, 6-methyl-2-hydroxypyridine.
Computational studies on the parent compound, 2-pyridone, have shown that the lactam form is more stable in polar solvents, while the lactim (hydroxy) form is favored in the gas phase and nonpolar solvents. researchgate.netwuxiapptec.com This preference is attributed to the larger dipole moment of the pyridone form, which is better stabilized by polar environments. wuxiapptec.com For this compound, the presence of the methyl group can influence the electronic distribution and, consequently, the tautomeric equilibrium, though the general trends observed for 2-pyridone are expected to hold.
The relative energies of tautomers can be calculated with high accuracy using methods like ωB97X-D with a substantial basis set such as 6-311++G(d,p). nih.gov These calculations can predict the dominant tautomer under specific conditions.
Table 1: Calculated Relative Energies of Tautomers This table is illustrative and based on general findings for pyridinones. Specific values for this compound would require dedicated calculations.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Polar Solvent, kcal/mol) |
|---|---|---|
| This compound (lactam) | Higher | Lower |
| 6-methyl-2-hydroxypyridine (lactim) | Lower | Higher |
The interconversion between tautomers proceeds through a transition state, which represents the highest energy point along the reaction coordinate. Computational methods can locate these transition state structures and calculate the associated activation energy, providing insight into the kinetics of the tautomerization process. jussieu.fr
For pyridinones, proton transfer can occur intramolecularly or be assisted by solvent molecules. ias.ac.in In the gas phase, the direct intramolecular proton transfer from nitrogen to oxygen (or vice versa) has a high activation barrier. researchgate.netresearchgate.net The presence of protic solvent molecules like water can significantly lower this barrier by acting as a proton relay. ias.ac.inolemiss.edu
Computational studies on similar systems, such as pyrazole (B372694) derivatives, have shown that single proton transfer reactions can have activation energies in the range of 45-54 kcal/mol, while water-assisted proton transfer can lower this to 26-32 kcal/mol. ias.ac.in Dimerization can also facilitate a double proton transfer with even lower activation barriers. ias.ac.inresearchgate.net
Table 2: Illustrative Activation Energies for Tautomerization This table provides representative values based on studies of similar heterocyclic systems.
| Mechanism | Typical Activation Energy (kcal/mol) |
|---|---|
| Intramolecular Proton Transfer | ~25-40 |
| Water-Assisted Proton Transfer | ~15-30 |
| Dimer Double Proton Transfer | ~10-20 |
The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium. walshmedicalmedia.com Computational chemistry accounts for solvent effects through various solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. walshmedicalmedia.comorientjchem.orgresearchgate.net This approach is effective in capturing the electrostatic interactions between the solute and the solvent. orientjchem.orgresearchgate.net
For more specific interactions, such as hydrogen bonding, explicit solvent models, or a hybrid quantum mechanics/molecular mechanics (QM/MM) approach, can be employed. walshmedicalmedia.com These models include a few solvent molecules treated at a quantum mechanical level along with the solute, embedded in a continuum solvent.
Calculations have consistently shown that polar solvents stabilize the more polar tautomer. researchgate.netorientjchem.org In the case of the this compound/6-methyl-2-hydroxypyridine system, the lactam form (pyridinone) has a significantly larger dipole moment than the lactim form (hydroxypyridine). wuxiapptec.com Consequently, polar solvents will preferentially solvate and stabilize the this compound tautomer, shifting the equilibrium in its favor. researchgate.netwuxiapptec.com
Transition State Structures and Activation Energies for Proton Transfer and Inversion
Computational Insights into Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, including NMR, IR, and UV-Vis spectra.
Theoretical calculations of spectroscopic properties are often performed using DFT in conjunction with appropriate basis sets. researchgate.netrsc.org For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. rsc.org
By comparing the computationally predicted spectra for each tautomer with the experimental data, it is possible to identify the predominant tautomeric form under the experimental conditions. For example, the calculated ¹H and ¹³C NMR chemical shifts for the this compound and 6-methyl-2-hydroxypyridine tautomers can be compared with the measured spectra in a given solvent. rsc.orgnih.gov
Similarly, the vibrational frequencies from IR and Raman spectroscopy can be calculated and compared. eurjchem.com The lactam form will have a characteristic C=O stretching frequency, while the lactim form will exhibit an O-H stretching frequency. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the UV-Vis absorption spectra of the different tautomers. researchgate.net
Table 3: Predicted Spectroscopic Features for Tautomers of this compound This table is a qualitative prediction based on the general characteristics of pyridinone/hydroxypyridine tautomers.
| Spectroscopic Technique | This compound (lactam) | 6-methyl-2-hydroxypyridine (lactim) |
|---|---|---|
| ¹H NMR | N-H proton signal | O-H proton signal |
| ¹³C NMR | Signal for C=O carbon | Signal for C-OH carbon |
| IR Spectroscopy | C=O stretch (~1650 cm⁻¹) | O-H stretch (~3400 cm⁻¹) |
| UV-Vis Spectroscopy | Longer wavelength absorption | Shorter wavelength absorption |
Coordination Chemistry of 6 Methylpyridin 2 3h One As a Ligand
Ligand Design Principles and Denticity of Pyridinone Scaffolds
Pyridinone-based ligands are valued in coordination chemistry for their ability to act as both hydrogen bond donors and acceptors. frontiersin.org This characteristic, combined with their capacity for straightforward synthesis and derivatization, allows for precise control over their physicochemical properties, including polarity, lipophilicity, and hydrogen bonding potential. frontiersin.org These features make them highly adaptable for applications such as fragment-based drug design and biomolecular mimetics. frontiersin.org
The pyridinone ring system can be readily functionalized at multiple positions, enabling the creation of a wide array of ligands with tailored electronic and steric properties. rsc.org This adaptability is a key principle in ligand design, allowing for the generation of metal complexes with specific bonding motifs, stabilities, and reactivities. rsc.orgnih.gov
6-Methylpyridin-2(3H)-one typically acts as a bidentate ligand, coordinating to metal centers through the nitrogen atom and the exocyclic oxygen of the carbonyl group. rsc.org This chelation forms a stable five-membered ring with the metal ion. The denticity, or the number of donor atoms used to bind to the central metal atom, is a crucial factor in the stability and geometry of the resulting complex. byjus.com While this compound itself is bidentate, the pyridinone scaffold can be incorporated into larger molecules to create ligands with higher denticities. rsc.orgresearchgate.net The ability to modify the pyridinone backbone allows for the introduction of additional donor groups, thereby increasing the ligand's denticity and influencing the coordination geometry of the metal complex. rsc.org
Formation of Metal Complexes with Transition Metals (e.g., Copper, Lanthanides, Iron, Nickel)
This compound and its derivatives form stable complexes with a variety of transition metals, including copper, lanthanides, iron, and nickel. The coordination typically occurs through the pyridyl nitrogen and the carbonyl oxygen, forming a chelate ring.
Copper: Copper complexes of 6-methylpyridin-2-one have been synthesized and characterized. For instance, a copper(I) complex with 3-cyano-6-methyl-2(1H)-pyridinone has been shown to form a channel-like supramolecular structure. Copper(II) complexes with ligands derived from 6-methylpyridine have also been investigated for their biological activities, such as α-glucosidase inhibition. nih.gov The formation of both mononuclear and polynuclear copper complexes has been reported, with the nuclearity often depending on the reaction conditions and the specific ligands employed. harvardapparatus.com
Lanthanides: The coordination chemistry of pyridinone-containing ligands with lanthanide ions is an active area of research, driven by the potential applications of the resulting complexes in areas like medical imaging and luminescence. unige.chresearchgate.net The coordination properties can vary across the lanthanide series, often influenced by the decreasing ionic size of the Ln(III) ions. unige.ch For example, reactions of a tripodal ligand incorporating pyridinone moieties with lanthanides can yield different coordination complexes depending on the metal-to-ligand ratio. unige.ch
Iron: Iron complexes incorporating the 6-methyl-2-pyridonate ligand have been synthesized as models for the active sites of [Fe]-hydrogenase enzymes. rsc.org For example, the reaction of sodium 6-methyl-2-pyridonate with an iron carbonyl precursor yields a pseudo-octahedral Fe(II) complex with κ²-N,O coordination of the pyridonate ligand. rsc.org
Nickel: Nickel(II) complexes with ligands containing the 6-methylpyridine moiety have been synthesized and structurally characterized. researchgate.netresearchgate.net For example, a dinuclear nickel(II) complex with 2-(2-benzoxazolyl)-6-methylpyridine features two pentacoordinate Ni(II) centers. researchgate.net The incorporation of a 6-methyl substituent into pyridine (B92270) donor ligands in some square-planar nickel complexes did not induce significant structural differences within the first coordination sphere. acs.org
Stereochemical Aspects of this compound Metal Complexes
The stereochemistry of metal complexes containing this compound is influenced by several factors, including the coordination number of the metal, the nature of other ligands in the coordination sphere, and the steric bulk of the pyridinone ligand itself. Transition metal complexes can adopt various geometries, such as tetrahedral, square planar, and octahedral, which can lead to different stereoisomers. ntu.edu.sg
The formation of specific isomers can be favored under certain conditions. For instance, in some rhodium complexes with chelating pyridonato ligands, different isomers with opposite dispositions of the ligand have been observed. acs.org The rigidity and preorganization of ligands containing the pyridinone scaffold can be used to enforce specific geometries and control the number and orientation of labile coordination sites. rsc.org
Influence of the 6-Methyl Substituent on Metal-Ligand Interactions
The presence of the 6-methyl substituent on the pyridinone ring has a notable impact on the metal-ligand interactions within its complexes. This influence is primarily steric in nature, but it can also have electronic consequences.
Steric Effects: The methyl group introduces steric bulk near the nitrogen donor atom. This can influence the coordination geometry and the stability of the resulting complex. mdpi.com For instance, in some nickel(II) complexes, the incorporation of a 6-methyl substituent on the pyridine donor did not lead to significant structural changes in the immediate coordination sphere. acs.org However, in other systems, the steric hindrance from the methyl group can affect the approach of other ligands or solvent molecules to the metal center. mdpi.com
In the context of ligand design, the 6-methyl group can be a strategic tool. For example, it can be used to control the orientation of the ligand upon coordination. In a study of copper(I) complexes, the 6-methylpyridine group of a ligand was found to be neatly accommodated within the cavity of a larger xantphos (B1684198) ligand. mdpi.com This demonstrates how the methyl group can direct the assembly of the complex.
Electronic Effects: While the primary influence of the methyl group is steric, it can also have a modest electronic effect. As an electron-donating group, it can slightly increase the electron density on the pyridine ring, which could potentially strengthen the metal-nitrogen bond. However, this effect is generally considered to be less significant than the steric influence.
Reactivity: The 6-methyl group can also be a site for further functionalization. Metalation and subsequent substitution at the 6-methyl substituent have been demonstrated as a versatile strategy for introducing additional donor functions, thereby expanding the coordination capabilities of the pyridinone ligand platform. rsc.org This approach allows for the creation of more complex and potentially more reactive metal complexes.
Applications in Catalysis Through Metal-Ligand Cooperation
The concept of metal-ligand cooperation, where both the metal center and the ligand actively participate in a chemical transformation, is a powerful strategy in catalysis. scholaris.caresearchgate.net Pyridinone-based ligands, including this compound, are well-suited for this role due to their tunable electronic properties and the potential for the ligand to act as a proton shuttle or to undergo dearomatization/rearomatization cycles.
Chelating pyridonate ligands can exhibit hemilability, meaning they can change their coordination mode by the dissociation of one of the donor atoms (either the nitrogen or the oxygen). rsc.org This creates a vacant coordination site on the metal, which can then activate a substrate. The pyridonate ligand itself can also directly participate in the reaction.
One area where metal-ligand cooperation with pyridinone-type ligands has been explored is in hydrogenation and dehydrogenation reactions. For example, manganese pincer complexes have been shown to catalyze the conjugate addition of non-activated nitriles under mild, base-free conditions through a metal-ligand cooperation mechanism. researchgate.net Although this specific example does not use this compound, it highlights the potential of pyridone-based ligands in this type of catalysis.
Furthermore, iron complexes with 6-methyl-2-pyridonate have been studied as models for [Fe]-hydrogenase, an enzyme that catalyzes the reversible hydrogenation of protons. rsc.org This research suggests the potential for developing synthetic catalysts based on this system for hydrogen production or utilization. The ability to functionalize the 6-methyl group provides a handle for further tuning the catalytic activity of these complexes. rsc.org
Applications of 6 Methylpyridin 2 3h One in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Synthetic Intermediate
6-Methylpyridin-2(3H)-one is a valuable and versatile intermediate in the synthesis of a wide array of nitrogen-containing heterocycles. mdpi.com Its inherent reactivity and functional groups make it a sought-after building block for complex molecular architectures.
Precursor for Nitrogen-Containing Heterocycles (e.g., Pyridine (B92270), Quinoline, Indolizine (B1195054) Alkaloids)
Functionalized pyridin-2(1H)-ones, including this compound, serve as crucial precursors in the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.com These include, but are not limited to, pyridine, quinolizidine, and indolizidine alkaloids. mdpi.comresearchgate.netresearchgate.netijettjournal.org The synthesis of these alkaloids is of significant interest due to their presence in numerous natural products and their potential biological activities. ijettjournal.org For instance, the indolizine ring system, which can be derived from pyridinone precursors, is a core structure in many natural alkaloids. researchgate.netresearchgate.net The synthesis of functionalized pyridines is another key application, with various methods being developed to create substituted pyridine derivatives. pku.edu.cnnih.gov
Building Block for Functionalized Pyridinone Derivatives
This compound is a fundamental starting material for the creation of more complex and functionalized pyridinone derivatives. bohrium.com A notable example is its conversion to 4-hydroxy-6-methylpyridin-2(1H)-one, which can then undergo condensation reactions with various aldehydes to produce a range of new pyridinone compounds. mdpi.com The synthesis of N-alkenyl-2-pyridones, which are valuable intermediates for biologically active compounds, can be achieved from 2-halopyridinium salts and aldehydes under mild conditions. acs.org Furthermore, the reaction of 6-methyl-β-nitropyridin-2-ones with phenacyl bromides leads to N-phenacylpyridones, which can be further cyclized to form other heterocyclic systems. mdpi.com
Role in Dye Chemistry and Pigment Synthesis (e.g., Azo Disperse Dyes)
The chemical structure of this compound and its derivatives makes them suitable for applications in the synthesis of dyes and pigments. Specifically, pyridone derivatives are utilized as coupling components in the production of azo disperse dyes. scirp.orgmdpi.comresearchgate.net These dyes are particularly effective for coloring hydrophobic fibers like polyester (B1180765). scirp.orgekb.eg
Azo disperse dyes derived from 1-substituted 2-hydroxy-6-pyridone derivatives have been synthesized and exhibit bright, intense hues ranging from yellow to orange on polyester fabrics. scirp.org These dyes demonstrate excellent affinity for polyester, good penetration, and remarkable levelness and brightness even after washing. scirp.org The synthesis of novel azo disperse dyes from 4-methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile, a pyridinone derivative, has also been reported, yielding dyes with very good light and wash fastness on polyester. mdpi.com
Development of Fluorescence Probes and Luminescent Materials
Derivatives of this compound have shown significant promise in the development of fluorescent and luminescent materials. mdpi.comrsc.orgmdpi.com These materials have a wide range of potential applications, including in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). mdpi.commdpi.commdpi.com
For example, new highly fluorescent 2-imino-2H-pyrano[3,2-c]pyridin-5(6H)-one derivatives have been synthesized from pyridinone precursors, exhibiting intense fluorescence. researchgate.net The condensation of citric acid with α,β-diamine groups derived from a 2-pyridone derivative has been used to create transparent and flexible silicone materials with strong and resistant fluorescent properties. rsc.org Furthermore, hydrazone ligands derived from 6-methylpyridin-2-yl)vinyl)phenyl)-9H-carbazole have been developed as fluorescent sensors for the detection of specific ions. mdpi.com The construction of fluorescent probes for detecting metal ions like Hg2+ has also been achieved using host-guest chemistry involving cucurbit[n]urils and pyridine-containing molecules. nih.govbeilstein-journals.org
Precursors for Non-Metal Cation Pentaborate Salts
Recent research has demonstrated the use of pyridine derivatives, such as 2-amino-6-methylpyridine (B158447), in the synthesis of non-metal cation (NMC) pentaborate salts. researchgate.netresearchgate.net These compounds are formed through the reaction of the pyridine derivative with boric acid. mdpi.comcore.ac.uk The resulting pentaborate salts have complex, hydrogen-bonded supramolecular structures. mdpi.comcore.ac.uk
The synthesis of [C6H8N2][B5O6(OH)4]·2H2O, a pentaborate salt of 2-amino-6-methylpyridine, has been reported. researchgate.net These materials have been characterized using various analytical techniques, including FT-IR, 11B-NMR, and thermal analysis, to confirm their structure and properties. researchgate.netresearchgate.net The thermal decomposition of these salts typically involves the condensation of the pentaborate units followed by the oxidation of the organic cation. mdpi.comcore.ac.uk
Application as Corrosion Inhibitors
Heterocyclic compounds containing nitrogen and oxygen atoms, such as derivatives of this compound, have been investigated as effective corrosion inhibitors for metals in acidic environments. researchgate.netaspur.rsscirp.orgicrc.ac.ir Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that mitigates corrosion. researchgate.netaspur.rs
The adsorption process can involve both physical and chemical interactions, with the nitrogen and oxygen atoms acting as active sites for bonding with the metal surface. researchgate.netjsribadan.ng Quantum chemical calculations and molecular dynamic simulations have been employed to understand the adsorption behavior and inhibition mechanism of these compounds. researchgate.netjsribadan.ng For instance, the corrosion inhibition properties of 2-(6-methylpyridin-2-yl)oxazolo[5,4-f] mdpi.comcore.ac.ukphenanthroline (MOP) on mild steel have been studied, demonstrating that the nitrogen and oxygen atoms in the MOP structure are the active reaction sites for adsorption. researchgate.net The effectiveness of these inhibitors is influenced by their molecular structure, including the presence of heteroatoms and π-electrons, which facilitate donor-acceptor interactions with the vacant d-orbitals of iron atoms. researchgate.net
Integration into Extended π-Systems for Material Science Applications
The unique structural and electronic properties of this compound and its tautomers make it a valuable building block for the construction of functional materials with extended π-systems. Its ability to act as a versatile ligand, coupled with its propensity for self-assembly through hydrogen bonding and π–π stacking, opens avenues for its use in coordination polymers, supramolecular structures, and optoelectronic devices.
The foundational characteristic of 6-methyl-2-pyridone in the solid state is its existence as the pyridone tautomer, which forms infinite chains through hydrogen bonding. researchgate.net This inherent self-assembly motif, augmented by weak π–π interactions between the chains, provides a blueprint for creating ordered, one-dimensional nanostructures. researchgate.net This ordered packing is a critical attribute for materials where charge transport or energy transfer along a defined axis is desired.
The deprotonated form, 6-methyl-2-pyridonate, is an excellent N,O-chelating ligand for a wide array of transition metals. rsc.org This coordination capability is crucial for integrating the pyridonate unit into larger, metal-containing π-systems. The facile functionalization of the pyridonate backbone allows for the tuning of steric and electronic properties, enabling the rational design of polynuclear clusters and coordination polymers with specific catalytic or material functions. rsc.org
A notable example is the synthesis of a manganese(I) carbonyl complex from 6-methyl-2-pyridone. This complex features a C,N-chelating 2-hydroxypyridyl-6-methylcarbonyl ligand, demonstrating how the pyridone unit can be transformed and incorporated into a stable organometallic framework. rsc.org Such complexes are studied as models for catalytic systems and as building blocks for more complex materials. rsc.org
Table 1: Properties of a Manganese(I) Carbonyl Complex Derived from 6-Methyl-2-pyridone
| Property | Description | Reference |
|---|---|---|
| Precursor | 6-methyl-2-pyridone | rsc.org |
| Metal Center | Manganese(I) | rsc.org |
| Coordination | The resulting ligand is a C,N-chelating 2-hydroxypyridyl-6-methylcarbonyl unit. | rsc.org |
| Geometry | Octahedral | rsc.org |
| Ancillary Ligands | Four CO ligands | rsc.org |
| Significance | Serves as a model complex for synthetic [Fe]-hydrogenase models and demonstrates the integration of the pyridone scaffold into a stable organometallic structure. | rsc.org |
While the direct polymerization of this compound into π-conjugated polymers is not widely documented, derivatives of 6-methylpyridine are extensively used to construct ligands for functional materials, particularly in the field of dye-sensitized solar cells (DSSCs). In these applications, the 6-methylpyridine moiety is incorporated into larger heterocyclic systems that act as ligands for metal centers like copper(I). These complexes function as dyes that absorb light and inject electrons into a semiconductor, forming the basis of the solar cell.
For instance, heteroleptic copper(I) complexes featuring ancillary ligands like 2-(6-methylpyridin-2-yl)thiazole have been successfully employed in DSSCs. rsc.org The strategic combination of such copper complexes with organic dyes has led to panchromatic light-harvesting and enhanced power conversion efficiencies. rsc.org Similarly, the use of sterically demanding ligands derived from 6'-methyl-2,2'-pyridyl-quinoline-4-carboxylic acid in copper(I) complexes has been explored to optimize the performance of DSSCs. rsc.org These examples underscore the utility of the 6-methylpyridine framework in creating the sophisticated, extended π-systems necessary for advanced optoelectronic applications.
Table 2: Performance Data of Copper(I)-Based DSSC Dyes Incorporating 6-Methylpyridine Derivatives
| Ligand System | Metal Center | Application | Key Finding | Reference |
|---|---|---|---|---|
| Ancillary ligand: 2-(6-methylpyridin-2-yl)thiazole | Copper(I) | Dye-Sensitized Solar Cell (DSSC) | Co-sensitization with an organic dye achieved panchromatic light harvesting, leading to high photoconversion efficiency. | rsc.org |
| Anchoring ligand: 6'-methyl-2,2'-pyridyl-quinoline-4-carboxylic acid | Copper(I) | Dye-Sensitized Solar Cell (DSSC) | The complex displayed a broad metal-to-ligand charge transfer (MLCT) absorption band around 530 nm and demonstrated photovoltaic activity. | rsc.org |
The design principles for these materials often revolve around creating donor-acceptor structures to lower the bandgap and tune the electronic energy levels. nih.govresearchgate.net The incorporation of nitrogen-containing heterocycles like pyridones and pyridines into the conjugated backbone is a key strategy to create stronger acceptor units, leading to lower HOMO-LUMO energy levels and improved performance in organic electronic devices. nih.gov The planarity of these conjugated systems is also critical, as smaller dihedral angles between units enhance π-electron delocalization. nih.gov The inherent structural features of this compound make it and its derivatives prime candidates for exploitation within this design framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
